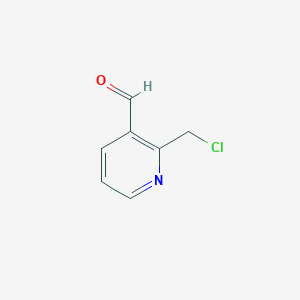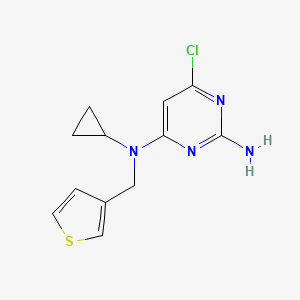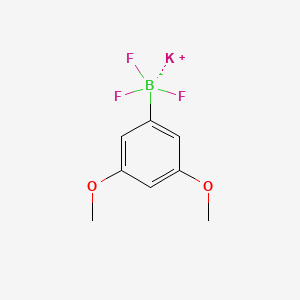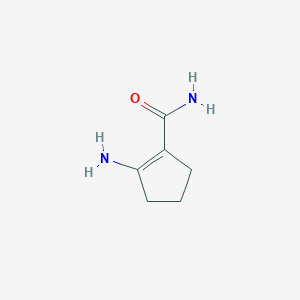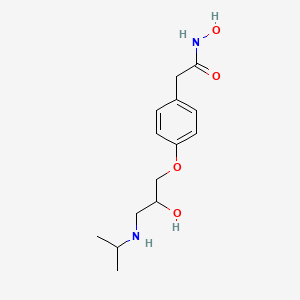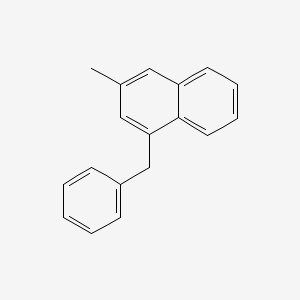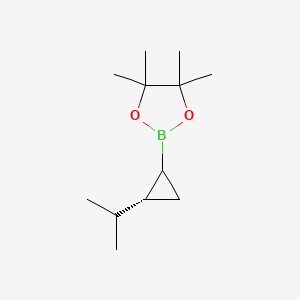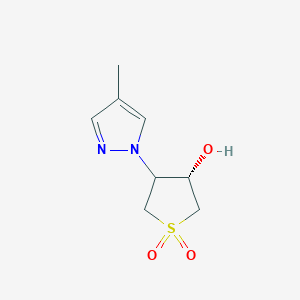
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a hydroxy group, and a pyrazolyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiolane ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the pyrazolyl substituent: This step involves the formation of a pyrazole ring, which can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by subsequent attachment to the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.
化学反応の分析
Types of Reactions
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrazolyl substituent can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield alcohols or other reduced derivatives.
科学的研究の応用
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione: This compound is unique due to its specific combination of functional groups and ring structures.
Other thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiolane ring, a hydroxy group, and a pyrazolyl substituent, which confer distinct chemical and biological properties.
特性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
(3S)-4-(4-methylpyrazol-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H12N2O3S/c1-6-2-9-10(3-6)7-4-14(12,13)5-8(7)11/h2-3,7-8,11H,4-5H2,1H3/t7?,8-/m1/s1 |
InChIキー |
YJMADYVIGGFOMG-BRFYHDHCSA-N |
異性体SMILES |
CC1=CN(N=C1)C2CS(=O)(=O)C[C@H]2O |
正規SMILES |
CC1=CN(N=C1)C2CS(=O)(=O)CC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)

